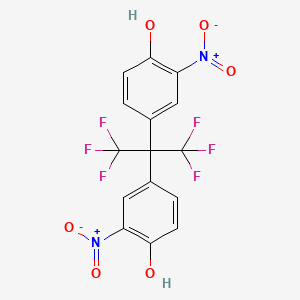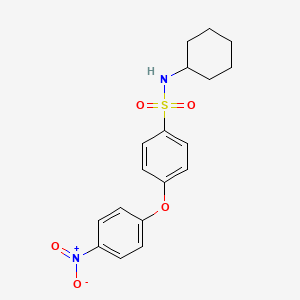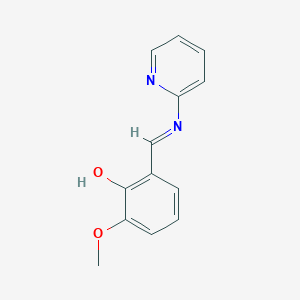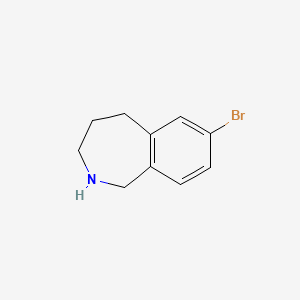
1H-2-Benzazepine, 7-bromo-2,3,4,5-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1H-2-Benzazepine, 7-bromo-2,3,4,5-tetrahydro-” is a compound that belongs to the class of benzazepines . It is a biologically important heterocyclic system . The azepine ring in its structure is annulated with the benzene ring . Depending on the attachment of the benzene ring at the b, c, or d bonds of the azepine ring, three types of isomeric structures are possible .
Synthesis Analysis
The synthesis of 2,3,4,5-tetrahydro-1H-2-benzazepin-1-one, a related compound, has been reported . The commercially available 3-phenylpropan-1-amine has found application in a simple synthesis of this compound . The synthesis incorporates acylation with methyl chloroformate and subsequent cyclization by the action of CF3SO3H .Molecular Structure Analysis
The molecular structure of “1H-2-Benzazepine, 7-bromo-2,3,4,5-tetrahydro-” is characterized by the presence of a benzazepine ring, which is a seven-membered cyclic compound containing nitrogen . The benzazepine ring is annulated with the benzene ring .Chemical Reactions Analysis
The synthesis of “1H-2-Benzazepine, 7-bromo-2,3,4,5-tetrahydro-” involves acylation with methyl chloroformate and subsequent cyclization by the action of CF3SO3H .Physical And Chemical Properties Analysis
The compound “1H-2-Benzazepine, 7-bromo-2,3,4,5-tetrahydro-” is a powder . It has a molecular weight of 262.58 and 226.12 . The storage temperature is room temperature .Safety and Hazards
The compound “1H-2-Benzazepine, 7-bromo-2,3,4,5-tetrahydro-” is associated with several hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
Numéro CAS |
740842-87-9 |
|---|---|
Nom du produit |
1H-2-Benzazepine, 7-bromo-2,3,4,5-tetrahydro- |
Formule moléculaire |
C10H12BrN |
Poids moléculaire |
226.11 |
Nom IUPAC |
7-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine |
InChI |
InChI=1S/C10H12BrN/c11-10-4-3-9-7-12-5-1-2-8(9)6-10/h3-4,6,12H,1-2,5,7H2 |
Clé InChI |
WQZWMJXOLQUALN-UHFFFAOYSA-N |
SMILES |
C1CC2=C(CNC1)C=CC(=C2)Br |
SMILES canonique |
C1CC2=C(CNC1)C=CC(=C2)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

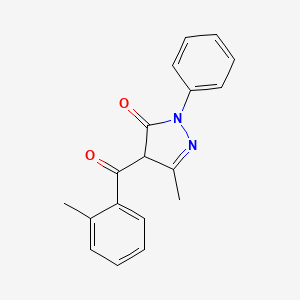
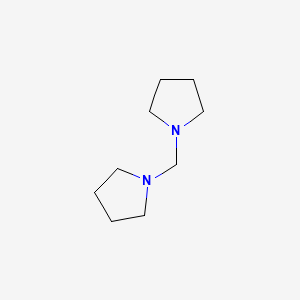
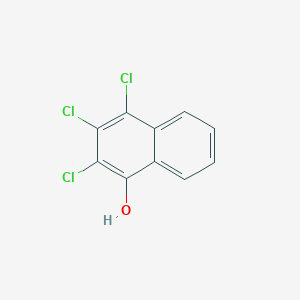
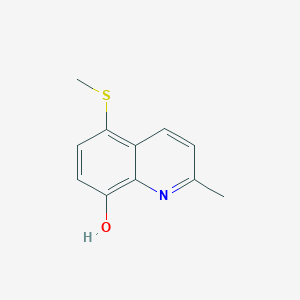

![8-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B1660212.png)

![N-[(E)-[4-[(E)-(Diphenylhydrazinylidene)methyl]phenyl]methylideneamino]-N-phenylaniline](/img/structure/B1660217.png)
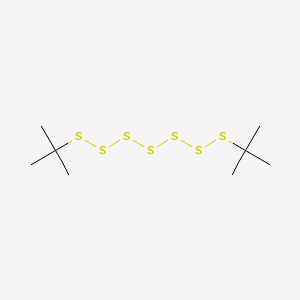

![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1660220.png)
